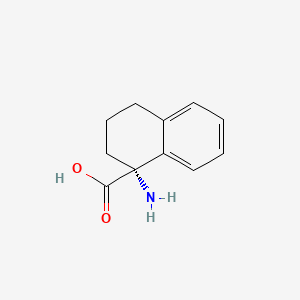

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as (1R)-1-amino-4-tetralin-1-carboxylic acid, is an important organic compound with a wide range of scientific applications. It is an amino acid derivative of the tetralin hydrocarbon and is structurally similar to other amino acids such as lysine, arginine, and histidine. This compound has been studied extensively in the fields of biochemistry, physiology, and synthetic chemistry, and its unique properties have made it a valuable tool for scientists in the laboratory. In

科学研究应用

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of scientific applications. It has been used extensively in the field of synthetic chemistry as a precursor to a variety of compounds, including drugs, dyes, and pigments. It has also been used in the study of enzyme kinetics, as it can be used to measure the rate of enzymatic reactions. In addition, (1R)-1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been used in the study of the structure and function of proteins and other biological molecules, as well as in the study of drug metabolism and pharmacokinetics.

作用机制

Target of Action

The compound, also known as Tirzepatide , is a dual GIP/GLP-1 receptor co-agonist . It is engineered to activate the GIP and GLP-1 receptors, which are key mediators of insulin secretion . These receptors are also expressed in regions of the brain that regulate food intake .

Mode of Action

Tirzepatide interacts with its targets, the GIP and GLP-1 receptors, to stimulate cAMP generation . This interaction is similar to the combined action of GIP and GLP-1 . The binding affinity of Tirzepatide to human embryonic kidney (HEK 293) cells transfected with human GIP and GLP-1 receptors has been demonstrated, along with its potency in stimulating cyclic adenosine mono-phosphate (cAMP) accumulation .

Biochemical Pathways

The activation of GIP and GLP-1 receptors by Tirzepatide leads to the stimulation of insulin secretion . This action plays a crucial role in the regulation of blood glucose levels . Moreover, GIPR expression in the hypothalamus, specifically in the dorsomedial, paraventricular, and arcuate nuclei, has been associated with the modulation of feeding .

Pharmacokinetics

In a phase 1b/2a study, both components of Tirzepatide (PB-119 and PB-722) demonstrated dose-proportional increases in AUC 0-last and Cmax, showing linear and synergic pharmacokinetics . Less than 1% of the dose was recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .

Result of Action

Clinical trials have shown that Tirzepatide reduces both HbA1c (1.24 to 2.58%) and body weight (5.4–11.7 kg) by amounts unprecedented for a single agent . A sizable proportion of patients reached an HbA1c of <5.7% (which is the upper limit of the normal range indicating normoglycaemia), and 20.7 to 68.4% lost more than 10% of their baseline body weight .

实验室实验的优点和局限性

The advantages of using (1R)-1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in lab experiments include its availability, low cost, and ease of use. In addition, the compound is relatively stable and has a wide range of applications. However, there are some limitations to using (1R)-1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxy

合成方法

The synthesis of (1R)-1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through a variety of methods. The most common method is the Fischer indole synthesis, which involves the reaction of an aldehyde with an amine in the presence of an acid catalyst. This reaction produces a substituted indole, which can then be converted into (1R)-1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid through a series of further reactions. The compound can also be synthesized through the reaction of an aryl halide with a nitrile in the presence of an acid catalyst, or through the reaction of a nitrile with a carboxylic acid in the presence of an acid catalyst.

属性

IUPAC Name |

(1R)-1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,12H2,(H,13,14)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYFEDPFIIDANF-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@](C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653202 |

Source

|

| Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197381-49-0 |

Source

|

| Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)